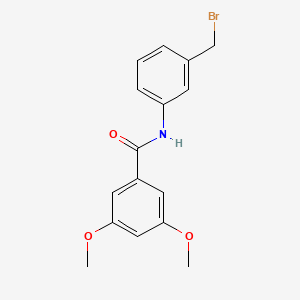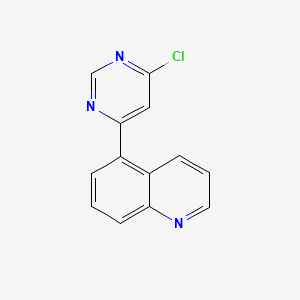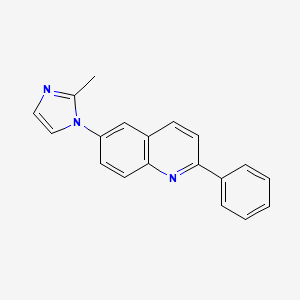
3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Sulfonylation: The indole core is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalysts, solvents, and reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indole-1-sulfonyl)-1H-indole: Lacks the piperazine moiety.
7-(4-Methyl-piperazin-1-yl)-1H-indole: Lacks the sulfonyl group.
1H-Indole-1-sulfonyl derivatives: Various substitutions on the indole ring.
Uniqueness
The presence of both the sulfonyl and piperazine groups in 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole may confer unique biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
497963-68-5 |
|---|---|
Fórmula molecular |
C21H22N4O2S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
3-indol-1-ylsulfonyl-7-(4-methylpiperazin-1-yl)-1H-indole |
InChI |
InChI=1S/C21H22N4O2S/c1-23-11-13-24(14-12-23)19-8-4-6-17-20(15-22-21(17)19)28(26,27)25-10-9-16-5-2-3-7-18(16)25/h2-10,15,22H,11-14H2,1H3 |
Clave InChI |
OJZHBRJWLTXUBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)N4C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)

![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)



![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)
![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)

